

6-Methylbenzo[d]isoxazol-3(2H)-one chemical properties and structure

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Compound of Interest

Compound Name: 6-Methylbenzo[d]isoxazol-3(2H)-one

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In-Depth Technical Guide to 6-Methylbenzo[d]isoxazol-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and available technical data for **6-Methylbenzo[d]isoxazol-3(2H)-one**, a heterocyclic compound of interest in medicinal chemistry and materials science.

Core Chemical Identity and Structure

6-Methylbenzo[d]isoxazol-3(2H)-one, also known by its IUPAC name 6-methyl-1,2-benzoxazol-3-one, is a bicyclic aromatic compound.^[1] Its structure features a benzene ring fused to an isoxazolone ring, with a methyl group substitution at the 6-position of the benzisoxazole core.

Structure:

Chemical Structure of **6-Methylbenzo[d]isoxazol-3(2H)-one**

Physicochemical Properties

A summary of the key physicochemical properties of **6-Methylbenzo[d]isoxazol-3(2H)-one** is presented in the table below. While experimental data for some properties are not readily available in the public domain, computed values provide useful estimates for research and modeling purposes.

Property	Value	Source
Molecular Formula	C ₈ H ₇ NO ₂	[2] [3] [4]
Molecular Weight	149.15 g/mol	[2] [3] [4]
CAS Number	66571-26-4	[2]
IUPAC Name	6-methyl-1,2-benzoxazol-3-one	[1]
XLogP3	1.5	[1]
Purity	97%	[2]
Storage	Sealed in dry, Room Temperature	[3]

Note: Melting point, boiling point, and solubility data for this specific compound are not widely reported in publicly accessible literature.

Synthesis and Experimental Protocols

The synthesis of the benzisoxazole core, including 1,2-benzisoxazol-3-ones, is a well-established area of organic chemistry. Several general synthetic strategies are employed, which can be adapted for the preparation of **6-Methylbenzo[d]isoxazol-3(2H)-one**.

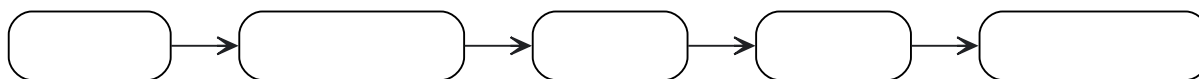
General Synthetic Approaches:

- **1,3-Dipolar Cycloaddition:** This is a powerful and common method for constructing the isoxazole ring. It typically involves the [3+2] cycloaddition of a nitrile oxide with a suitable dipolarophile, such as an alkyne or an alkene.[\[5\]](#)
- **Annulation and Condensation Reactions:** These reactions are also key strategies for forming the fused benzisoxazole ring system.[\[5\]](#)

- Cyclization of o-hydroxyaryl oximes: A prevalent method involves the base-catalyzed cyclization of ortho-hydroxyaryl ketoximes. This approach is versatile and can be used to introduce various substituents on the benzisoxazole core.
- From Methyl 2-nitrobenzoates: A practical method involves the partial reduction of a nitro group to a hydroxylamine, followed by base-mediated cyclization to yield the benzisoxazol-3(1H)-one.[6]

Illustrative Synthetic Workflow:

The following diagram illustrates a generalized workflow for the synthesis of benzisoxazolone derivatives, which could be adapted for **6-Methylbenzo[d]isoxazol-3(2H)-one**.



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General Synthetic Workflow for Benzisoxazolones

Spectral Data Analysis

While specific spectral data for **6-Methylbenzo[d]isoxazol-3(2H)-one** is not readily available in public databases, analysis of closely related benzisoxazole derivatives can provide expected spectral characteristics.

- ¹H NMR: Aromatic protons on the benzene ring are expected to appear in the downfield region. The methyl group protons would likely appear as a singlet in the upfield region.
- ¹³C NMR: The spectrum would show characteristic peaks for the aromatic carbons, the carbonyl carbon of the isoxazolone ring, and the methyl carbon.
- IR Spectroscopy: Key absorption bands would be expected for the C=O (carbonyl) group of the isoxazolone ring and C-H stretching of the aromatic and methyl groups.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Biological Activity and Potential Signaling Pathways

Benzisoxazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.^[7] While specific studies on **6-Methylbenzo[d]isoxazol-3(2H)-one** are limited, the broader class of benzisoxazoles has

demonstrated significant therapeutic potential.

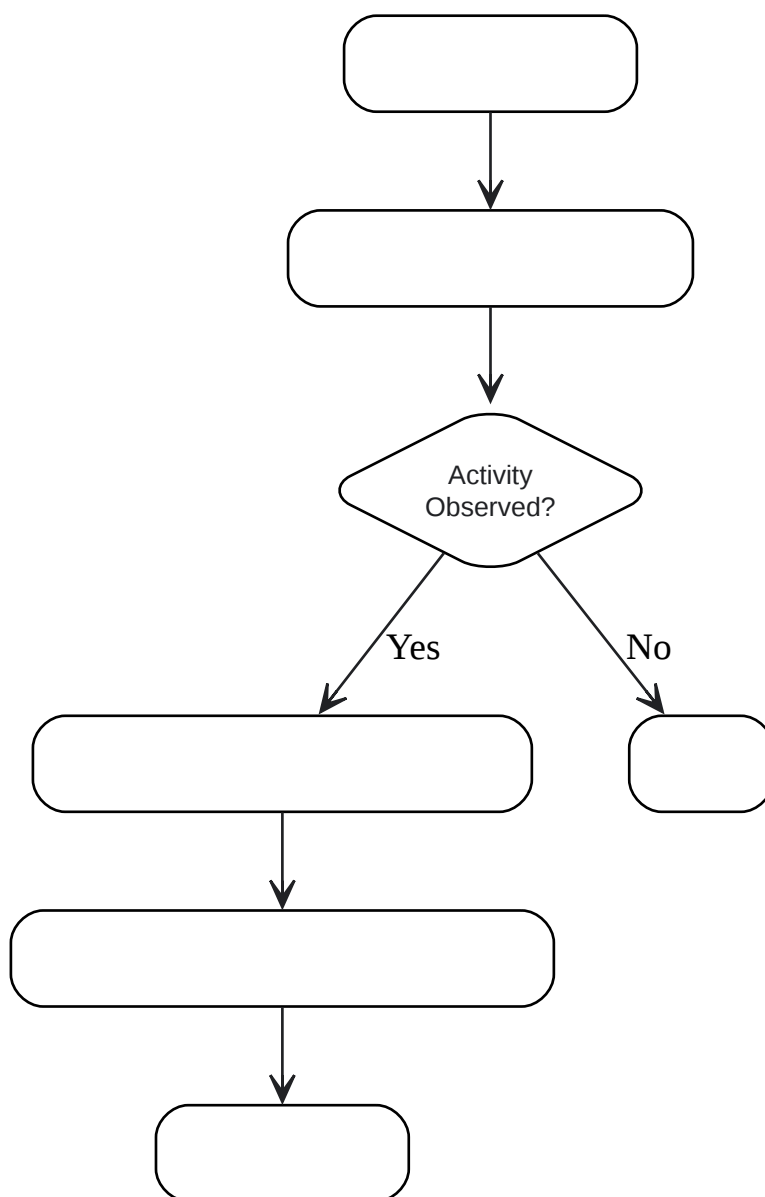
Reported Biological Activities of Benzisoxazole Derivatives:

- **Antimicrobial:** Derivatives have shown activity against various bacterial and fungal strains.
- **Anticancer:** Some benzisoxazoles exhibit antiproliferative activity against various cancer cell lines.^[8]
- **Anti-inflammatory:** The scaffold is present in compounds with anti-inflammatory properties.
- **Anticonvulsant:** Certain benzisoxazole-containing drugs are used as anticonvulsants.^[7]

Potential Mechanisms of Action:

The diverse biological activities of benzisoxazoles suggest they may interact with multiple biological targets. The specific mechanism of action is highly dependent on the substitution pattern of the benzisoxazole core.

The following diagram illustrates a logical workflow for screening the biological activity of a novel benzisoxazole compound.



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Biological Activity Screening Workflow

Safety and Handling

Based on safety data sheets for related isoxazole compounds, **6-Methylbenzo[d]isoxazol-3(2H)-one** should be handled with care in a laboratory setting.^{[1][9]}

General Handling Precautions:

- Use in a well-ventilated area or under a fume hood.

- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid breathing dust or vapors.
- Wash hands thoroughly after handling.

For detailed safety information, it is recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.^{[1][9]}

Conclusion

6-Methylbenzo[d]isoxazol-3(2H)-one is a compound with a chemical structure that suggests potential for biological activity, given the known properties of the benzisoxazole scaffold. While specific experimental data for this particular molecule is limited in the public domain, this technical guide provides a foundational understanding of its chemical properties, structural features, and the broader context of its compound class. Further research is warranted to fully elucidate its physicochemical properties, develop specific and efficient synthetic protocols, and explore its potential biological activities and mechanisms of action.

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